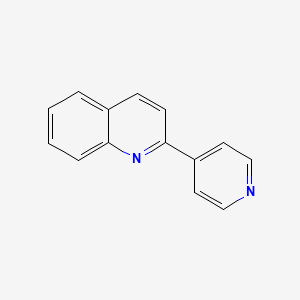

2-(4-Pyridinyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

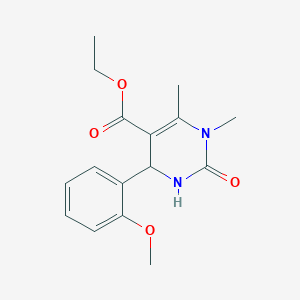

“2-(4-Pyridinyl)quinoline” is a compound with the molecular formula C14H10N2. It has an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .

Synthesis Analysis

The synthesis of 2-(4-Pyridinyl)quinoline and its derivatives has been reported in several studies. For instance, one study reported the synthesis of a series of 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines using a modified Kametani reaction protocol . Another study reported the synthesis of substituted 2-Pyridyl-4-phenylquinolines .

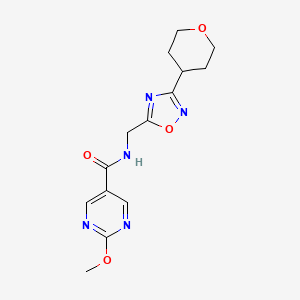

Molecular Structure Analysis

The molecular structure of 2-(4-Pyridinyl)quinoline consists of a benzene ring fused to a pyrimidine ring, forming a benzo[b]azabenzene . The molecular formula is C14H10N2 .

Scientific Research Applications

Antitumor Properties

Quinoline derivatives, including 2-(4-pyridinyl)quinoline, have been explored for their antitumor potential. Specifically, the 4-methyl-2-(3-pyridinyl)quinoline stands out due to its low unspecific cytotoxicity and exceptional selectivity against prostate carcinoma cells . Researchers continue to investigate its mechanism of action and potential as an antitumor drug.

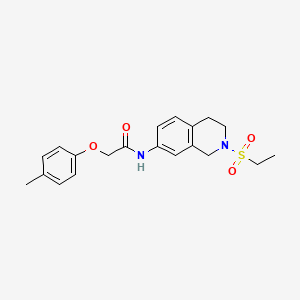

Antimicrobial Activity

Pyrazole-containing quinolines synthesized from chalcones have been screened for antimicrobial properties. These compounds exhibit promising activity against various pathogens . Further studies are needed to explore their efficacy and potential clinical applications.

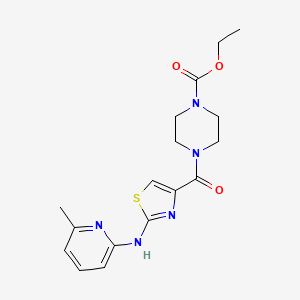

Thiazolo Derivatives

The synthesis of 2-substituted thiazolo [3,2-a]pyrimidine derivatives involves quinoline moieties. These compounds have diverse chemical properties and may find applications in drug discovery and medicinal chemistry . Their unique structure warrants investigation for specific biological activities.

Bioassay and Drug Interaction Studies

Researchers have designed and synthesized novel heterocycles, including quinolinyl-pyrazoles, to study their bioassay and interaction with cells. These molecules are screened against standard drugs in the market, aiming for less toxic and more potent alternatives . Investigating their pharmacological profiles is crucial for potential therapeutic use.

Future Directions

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they likely interact with multiple targets .

Mode of Action

Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-(4-Pyridinyl)quinoline may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

In silico studies on related quinolinyl-pyrazoles have suggested favorable adme profiling .

Result of Action

Quinoline derivatives have been reported to exhibit potent anticancer properties . For example, 4-methyl-2-(3-pyridinyl)quinoline has shown low unspecific cytotoxicity and high selectivity for PC3 cells, suggesting potential as an antitumor drug against prostate carcinoma .

Action Environment

The broad application of suzuki–miyaura coupling, a method often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .

properties

IUPAC Name |

2-pyridin-4-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDMTKZWKXFJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2523703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2523718.png)